molecular formula C11H15NO2 B14260996 Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- CAS No. 167422-88-0

Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-

Cat. No.: B14260996
CAS No.: 167422-88-0
M. Wt: 193.24 g/mol
InChI Key: WEMRASLBHPPURT-LLVKDONJSA-N
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Description

Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- is an organic compound with the molecular formula C11H15NO2. This compound is characterized by a benzene ring substituted with a (1S)-1-methyl-1-(nitromethyl)propyl group. It is a derivative of benzene, which is a fundamental aromatic hydrocarbon in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- typically involves the nitration of a suitable precursor, followed by subsequent functional group transformations. One common method is the Friedel-Crafts alkylation of benzene with a suitable alkyl halide, followed by nitration using concentrated nitric acid and sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where benzene is reacted with nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting nitro compound is then subjected to further chemical modifications to introduce the (1S)-1-methyl-1-(nitromethyl)propyl group.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, nitric acid, and sulfuric acid are commonly used under controlled conditions to achieve substitution reactions.

    Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like tin and hydrochloric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized products depending on the specific reaction conditions.

Scientific Research Applications

Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound acts as an electrophile, reacting with nucleophiles in the aromatic ring.

    Reduction and Oxidation: The nitro group undergoes reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrotoluene: A benzene derivative with a nitro group and a methyl group.

    1-Methyl-4-nitrobenzene: Another benzene derivative with similar functional groups.

Uniqueness

Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]- is unique due to its specific (1S)-1-methyl-1-(nitromethyl)propyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives.

Properties

CAS No.

167422-88-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

[(2S)-2-methyl-1-nitrobutan-2-yl]benzene

InChI

InChI=1S/C11H15NO2/c1-3-11(2,9-12(13)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3/t11-/m1/s1

InChI Key

WEMRASLBHPPURT-LLVKDONJSA-N

Isomeric SMILES

CC[C@](C)(C[N+](=O)[O-])C1=CC=CC=C1

Canonical SMILES

CCC(C)(C[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

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